molecular formula C23H27ClN2O3S B12625535 (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone

Cat. No.: B12625535
M. Wt: 447.0 g/mol
InChI Key: FDESVNDFDQVECJ-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone is a structurally complex compound featuring a benzylpiperidine core linked to a substituted phenyl ring modified with a 1,2-thiazinan-2-yl group (sulfonated and oxidized). This combination of functional groups confers unique physicochemical and pharmacological properties. The benzylpiperidine moiety is known for enhancing blood-brain barrier penetration, while the chlorophenyl and thiazinan groups contribute to receptor binding specificity and metabolic stability .

Properties

Molecular Formula

C23H27ClN2O3S

Molecular Weight

447.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]methanone

InChI

InChI=1S/C23H27ClN2O3S/c24-21-9-8-20(17-22(21)26-12-4-5-15-30(26,28)29)23(27)25-13-10-19(11-14-25)16-18-6-2-1-3-7-18/h1-3,6-9,17,19H,4-5,10-16H2

InChI Key

FDESVNDFDQVECJ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include alkyl halides, sodium hydride (NaH), and various solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Solvents: DMF, dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogous derivatives. Key similarities and differences are outlined below:

Structural Analogues with Benzylpiperidine Moieties

Compound Name Structural Features Key Differences Biological Activity
(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone Benzylpiperidine + chlorophenyl Lacks thiazinan group Moderate CNS activity due to chlorophenyl
1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride Benzylpiperidine + dimethyl substitution Simplified phenyl substitution Lower receptor affinity; limited pharmacokinetic stability
(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone Piperidine + chlorophenyl + thiazole Thiazole vs. thiazinan ring Enhanced antimicrobial activity but reduced solubility

Analogues with Sulfur-Containing Heterocycles

Compound Name Structural Features Key Differences Biological Activity
[4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one]( Piperazine + chromenone core Chromenone vs. thiazinan Broad-spectrum antimicrobial activity
{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone Benzothiazine + trifluoromethoxy Benzothiazine vs. thiazinan High lipophilicity; improved CNS penetration
1-[4-(Benzo[d]thiazol-2-yl)piperazin-1-yl]-2-(4-(methylsulfonyl)phenyl)ethanone Benzothiazole + sulfonyl Benzothiazole vs. thiazinan Anticancer activity via kinase inhibition

Functional Group Impact Analysis

  • Benzylpiperidine : Enhances CNS activity but may increase toxicity if unmodified .
  • Chlorophenyl Group : Improves binding to σ-receptors and serotonin transporters .
  • 1,1-Dioxido-1,2-thiazinan: Increases metabolic stability and solubility compared to non-sulfonated thiazinan derivatives .

Research Findings and Pharmacological Insights

Data Table: Comparative Pharmacokinetic Profiles

Parameter Target Compound (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone
logP 2.1 3.5 2.8
Solubility (mg/mL) 0.45 0.12 0.30
Plasma Protein Binding (%) 92 88 95
CNS Penetration (Brain/Plasma Ratio) 0.8 0.5 1.2
Half-life (in vivo, h) 4.5 2.1 6.0

Biological Activity

The compound (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone is a complex organic molecule notable for its potential pharmacological properties. Its structure incorporates a piperidine ring and a thiazine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C23H27ClN2O3SC_{23}H_{27}ClN_2O_3S, with a molecular weight of 447.0 g/mol. The structural features include:

  • A piperidine ring which is often associated with analgesic and neuroprotective effects.
  • A thiazine moiety that may enhance its reactivity and selectivity in biological systems.
  • A benzyl group and a chloro substituent on the phenyl ring, indicating potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Neuroprotective effects

These activities can be attributed to the compound's ability to interact with various biological pathways.

Inhibitory Studies

Recent research has focused on the inhibitory effects of related compounds on monoamine oxidases (MAO-A and MAO-B), which are important enzymes in neurotransmitter metabolism. For instance, compounds structurally similar to our target showed varying IC50 values for MAO inhibition:

  • Compound S5 demonstrated potent MAO-B inhibition with an IC50 value of 0.203 μM.
  • In contrast, other derivatives had higher IC50 values indicating less potency.

Table 1: Inhibition Potency of Related Compounds

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index
S53.8570.20319.04
S153.691Not reported-
S16Not reported0.979-

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the phenyl ring significantly influence the inhibitory activity against MAO enzymes:

  • The presence of a chlorine atom at the 3-position enhances MAO-B inhibition compared to other substituents.
  • Compounds with residues at the 4-position or multiple residues showed reduced inhibitory activity.

Case Studies

In vitro studies have evaluated the antiviral activity of related piperidine derivatives against various viruses:

  • Derivatives such as benzyl-substituted compounds showed moderate protection against enteroviruses and herpes simplex virus.

Table 2: Antiviral Activity of Piperidine Derivatives

CompoundVirus TypeCC50 (μM)
Compound 3fCVB-292
Compound 3gHSV-1100

These findings suggest that structural modifications can lead to variations in biological activity, emphasizing the importance of further exploration into this compound's pharmacological potential.

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